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molecular formula C7H5NO6 B049579 3,4-Dihydroxy-5-nitrobenzoic Acid CAS No. 84211-30-3

3,4-Dihydroxy-5-nitrobenzoic Acid

Cat. No. B049579
M. Wt: 199.12 g/mol
InChI Key: HDPSONAKHMNQPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05389653

Procedure details

A solution of 2.6 g of 4-hydroxy-3-methoxy-5-nitrobenzoic acid in 26 ml of constant-boiling hydrobromic acid is heated under reflux for 2 hours. After cooling the solvent is distilled in a water-jet vacuum. The crystalline residue is recrystallized from 50 ml of water at boiling temperature. There is obtained 3,4-dihydroxy-5-nitrobenzoic acid in the form of yellow crystals of m.p. 224°-226°.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[O:14]C>Br>[OH:14][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([N+:11]([O-:13])=[O:12])[C:2]=1[OH:1])[C:6]([OH:8])=[O:7]

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
OC1=C(C=C(C(=O)O)C=C1[N+](=O)[O-])OC
Name
Quantity
26 mL
Type
solvent
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solvent
DISTILLATION
Type
DISTILLATION
Details
is distilled in a water-jet vacuum
CUSTOM
Type
CUSTOM
Details
The crystalline residue is recrystallized from 50 ml of water

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C(=O)O)C=C(C1O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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